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Compound of Interest

Compound Name: Methyl 2-bromo-3-nitrobenzoate

Cat. No.: B146872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for Methyl 2-bromo-3-nitrobenzoate, a compound of interest in synthetic organic chemistry
and drug discovery. Due to the limited availability of published experimental spectra for this
specific molecule, this guide presents predicted data based on the analysis of structurally
analogous compounds. The information herein is intended to serve as a valuable reference for
the identification and characterization of Methyl 2-bromo-3-nitrobenzoate and related
molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Methyl 2-bromo-3-nitrobenzoate. These
predictions are derived from established principles of spectroscopy and by comparative
analysis of known spectroscopic data for similar compounds, including methyl 3-nitrobenzoate,
methyl 2-bromobenzoate, and 2-bromo-3-nitrotoluene.

Table 1: Predicted *"H NMR Spectroscopic Data for
Methyl 2-bromo-3-nitrobenzoate

Solvent: CDCls, Reference: TMS (6 0.00 ppm)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale for
Prediction

~8.2-8.0 dd

1H

H-6

The proton ortho
to the nitro group
is expected to be
the most
deshielded due
to the strong
electron-
withdrawing
nature of the

nitro group.

~7.8-7.6 dd

1H

H-4

The proton para
to the bromine
and ortho to the
ester group will
be deshielded,
but to a lesser
extent than H-6.

~7.5-7.3 t

1H

H-5

The proton meta
to both the nitro
and bromo
groups is
expected to be
the most
shielded of the

aromatic protons.

~3.9-4.0 S

3H

-OCHs

The methyl ester
protons will
appear as a
singlet in the
typical range for
such functional

groups.

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 2: Predicted **C NMR Spectroscopic Data for

Methyl 2-bromo-3-nitrobenzoate
Solvent: CDCIs, Reference: CDCIs (& 77.16 ppm)

Chemical Shift (6, ppm) Assignment Rationale for Prediction

The carbonyl carbon of the
~164 - 166 C=0 ester group is expected in this

downfield region.[1]

The carbon bearing the nitro
~150 - 152 C-3 group will be significantly
deshielded.[1]

Aromatic carbon deshielded by

~135-137 C-6 _ _
the adjacent nitro group.
The carbon attached to the
~132-134 C-1
ester group.
~128 - 130 C-4 Aromatic CH carbon.
~125 - 127 C-5 Aromatic CH carbon.
The carbon bearing the
bromine atom will be
~118 - 120 C-2 deshielded, but the effect is
less pronounced than the nitro
group.
The methyl carbon of the ester
~53-54 -OCHs

group.[1]

Table 3: Predicted IR Spectroscopic Data for Methyl 2-
bromo-3-nitrobenzoate
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Wavenumber (cm~?) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretch
~2960 - 2850 Weak Aliphatic C-H stretch (-OCH3)
~1735- 1720 Strong C=0 stretch (ester)
~1600, ~1475 Medium C=C stretch (aromatic ring)
~1530 Strong Asymmetric NO2 stretch
~1350 Strong Symmetric NOz2 stretch

Asymmetric C-O-C stretch
~1250 Strong

(ester)

) Symmetric C-O-C stretch

~1100 Medium

(ester)
~750 - 700 Strong C-Br stretch
~900 - 675 Strong C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (El) Data for

m/z Relative Intensity Proposed Fragment
261/259 Moderate [M]* (Molecular ion)
230/228 High [M - OCHs]*

214/212 Moderate [M - NO2]*

201/199 Low [M - COOCH3s]*

182 Moderate [M - Br]*

154 Moderate [M-Br-COJ*

104 High [C7H4O]*

76 High [CeHa]*
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Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a
solid organic compound like Methyl 2-bromo-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition:

o 'H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency
of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good
signal-to-noise ratio.

o 183C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Proton
decoupling is typically used to simplify the spectrum to single lines for each unique carbon
atom. A larger number of scans and a longer relaxation delay may be necessary due to
the lower natural abundance and longer relaxation times of the 13C nucleus.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

o Data Acquisition:

o Obtain a background spectrum of the empty sample compartment.
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o Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the
spectrum. The typical scanning range is 4000-400 cm~1,

Mass Spectrometry (MS)

o Sample Introduction: For a solid sample, a direct insertion probe is commonly used. A small
amount of the sample is placed in a capillary tube at the end of the probe.

« lonization: Electron lonization (El) is a common method for the analysis of relatively volatile
and thermally stable organic compounds. The sample is vaporized by heating the probe, and
the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

o Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, and the data is presented
as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical

compound.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Logical Workflow for Spectroscopic Analysis

Compound Synthesis & Purification

Synthesis of
Methyl 2-bromo-3-nitrobenzoate

Purification
(e.g., Recrystallization, Chromatography)

Spectroscopic Characterization

NMR Spectroscopy

Mass Spectrometry
(FEYS))

Data Interpretation & Stfucture Elucidation

Analyze Chemical Shifts, Identify Functional Determine Molecular lon
Coupling Constants, Integration Group Absorptions & Fragmentation Pattern

Structure Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b146872?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.benchchem.com/product/b146872#spectroscopic-data-nmr-ir-mass-for-methyl-2-bromo-3-nitrobenzoate
https://www.benchchem.com/product/b146872#spectroscopic-data-nmr-ir-mass-for-methyl-2-bromo-3-nitrobenzoate
https://www.benchchem.com/product/b146872#spectroscopic-data-nmr-ir-mass-for-methyl-2-bromo-3-nitrobenzoate
https://www.benchchem.com/product/b146872#spectroscopic-data-nmr-ir-mass-for-methyl-2-bromo-3-nitrobenzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146872?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

